Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Lipophilicity Physicochemical_profiling ADME_prediction

Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 175137-38-9; molecular formula C₁₃H₁₀F₄N₂O₂; MW 302.22) is a fully substituted 1H-pyrazole-4-carboxylate ester bearing a 4-fluorophenyl substituent at N1 and a trifluoromethyl group at C5. The compound belongs to the 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate class, a scaffold first systematically described by Beck and Wright via condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate.

Molecular Formula C13H10F4N2O2
Molecular Weight 302.22 g/mol
CAS No. 175137-38-9
Cat. No. B061881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
CAS175137-38-9
Molecular FormulaC13H10F4N2O2
Molecular Weight302.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)C(F)(F)F
InChIInChI=1S/C13H10F4N2O2/c1-2-21-12(20)10-7-18-19(11(10)13(15,16)17)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3
InChIKeyWTDWKMYSOQGLIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 175137-38-9): Procurement-Relevant Identity and Class Context


Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 175137-38-9; molecular formula C₁₃H₁₀F₄N₂O₂; MW 302.22) is a fully substituted 1H-pyrazole-4-carboxylate ester bearing a 4-fluorophenyl substituent at N1 and a trifluoromethyl group at C5 [1]. The compound belongs to the 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate class, a scaffold first systematically described by Beck and Wright (1987) via condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate [2]. It is alternatively named ethyl 2-(4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylate under a different ring-numbering convention, which is important for literature retrieval and procurement cross-referencing [1]. The compound is primarily positioned as a synthetic intermediate for downstream elaboration into pharmacologically active pyrazolylisoxazoles and related heterocycles, rather than as a final bioactive entity per se .

Why Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate Cannot Be Casually Substituted by In-Class Analogs


Although multiple 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate esters are commercially available, their physicochemical properties and documented synthetic roles differ in ways that directly affect procurement decisions. The 4-fluorophenyl substituent imparts a distinct combination of moderate lipophilicity (LogP ≈ 3.21) and minimal steric perturbation compared with the 4-chloro (LogP ≈ 3.72) or 2-fluoro positional isomers . Furthermore, the 5-CF₃ regioisomer is specifically required for the patented synthetic route to pyrazolylisoxazole-based IL-17 modulators, where the CF₃ placement governs subsequent condensation regiochemistry . Substituting the 3-CF₃ regioisomer or a different N1-aryl group would compromise the documented synthetic pathway and necessitate re-validation of the entire downstream sequence. The quantitative evidence below establishes the specific dimensions along which this compound is differentiated from its closest commercially available analogs.

Quantitative Differentiation Evidence for Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate Versus Closest Analogs


Lipophilicity (LogP) Comparison: 4-Fluorophenyl vs. 4-Chlorophenyl Analog

The target 4-fluorophenyl compound exhibits a computed LogP of 3.21, whereas the 4-chlorophenyl analog (CAS 112055-36-4) shows a LogP of 3.72, representing an increase of 0.51 log units . This difference corresponds to an approximately 3.2-fold higher predicted partition coefficient for the 4-Cl analog. The 2-fluorophenyl positional isomer (CAS 618070-61-4) has an identical computed LogP of 3.21, indicating that LogP alone cannot distinguish ortho- from para-fluoro substitution, and underscoring that the 4-fluoro substitution provides a specific balance of lipophilicity and electronic character distinct from 4-chloro . All three compounds share an identical topological polar surface area (TPSA) of 44.12 Ų.

Lipophilicity Physicochemical_profiling ADME_prediction

Density and Physical Form Differentiation: 4-Fluorophenyl vs. 4-Chlorophenyl Analog

The target compound has a reported density of 1.37 g/cm³ and a boiling point of 140 °C, whereas the 4-chlorophenyl analog (CAS 112055-36-4) has a substantially higher density of 1.92 g/cm³ and a lower boiling point of 126 °C (at reduced pressure) . The 4-chloro analog is a crystalline solid with a defined melting point range of 50–59 °C, while the target 4-fluoro compound is described as a solid for which a sharp melting point is not consistently reported across vendor databases, suggesting different solid-state packing behavior . The molecular weight difference (302.22 vs. 318.68 g/mol) reflects the replacement of fluorine (19.0) with chlorine (35.5).

Solid-state_properties Formulation Handling

Positional Isomerism: 5-Trifluoromethyl vs. 3-Trifluoromethyl Regioisomer

The target compound bears the trifluoromethyl substituent at the pyrazole C5 position (adjacent to N1-aryl), whereas the regioisomer ethyl 1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 1003578-99-1) places the CF₃ group at C3 . The Beck and Wright (1987) synthetic methodology that produces this compound class is regioselective for the 5-CF₃ isomer when using ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate as the electrophilic partner, confirmed by X-ray crystallography of a downstream amide derivative [1]. The 5-CF₃ configuration is structurally required for the compound's documented role as an intermediate in the synthesis of pyrazolylisoxazoles that act as IL-17 and IFN-γ inhibitors; the 3-CF₃ isomer would yield a different connectivity in the final fused heterocyclic product . No quantitative biological activity data for either isolated regioisomer are available in the peer-reviewed literature.

Regiochemistry Synthetic_intermediate IL-17_inhibitors

Electronic Substituent Effects: Hammett σ Constants of 4-F vs. 4-Cl on the N1-Phenyl Ring

The 4-fluorophenyl substituent in the target compound exerts a Hammett σₚ value of +0.06 (weakly electron-withdrawing by induction, electron-donating by resonance), while the 4-chlorophenyl analog carries a σₚ value of +0.23 (more strongly electron-withdrawing) [1]. This difference in electronic character modulates the electron density at the pyrazole N1 and, consequently, the reactivity of the ester group at C4 toward hydrolysis, aminolysis, or hydrazinolysis. The σₚ of the 4-nitro analog (CAS not listed as a common comparator but relevant for extremum reference) is +0.78, illustrating the continuum of electronic modulation available within this scaffold. The 2-fluorophenyl isomer introduces an ortho steric effect in addition to electronic perturbation, which can influence N1-aryl rotation and downstream cyclization efficiency.

Electronic_effects Reactivity SAR

TRPC3 Pharmacology Scaffold: Relationship Between the Target Compound and the Selective Inhibitor Pyr3

The target compound represents the core scaffold of the selective TRPC3 channel inhibitor Pyr3 (CAS 1160514-60-2), which is the N1-[4-(2,3,3-trichloroacrylamide)phenyl] derivative. Pyr3 inhibits TRPC3-mediated Ca²⁺ influx with an IC₅₀ of 700 nM in cellular assays and shows selectivity over other TRPC family members [1]. Critically, the ethyl ester moiety of Pyr3 is susceptible to rapid in vivo hydrolysis, yielding the corresponding carboxylic acid (designated Pyr8), which is pharmacologically inactive at TRPC3 [2]. The target compound's ester is the direct synthetic precursor to this acid. This liability has motivated second-generation TRPC3 inhibitor programs that replace the ester with metabolically stable bioisosteres, starting from the same 4-fluorophenyl-5-CF₃-pyrazole-4-carboxylate scaffold [2]. No direct TRPC3 activity data exist for the target compound itself; its significance lies in its role as the minimal pharmacophore scaffold and a key intermediate for medicinal chemistry optimization.

TRPC3 Ion_channel Scaffold_hydrolysis

Synthetic Accessibility: Established One-Step Route via Commercially Available Building Blocks

The target compound is synthesized via a single-step condensation of 4-fluorophenylhydrazine with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperature, a method established by Beck and Wright (1987) and subsequently cited in over 26 publications and multiple patents [1][2]. This contrasts with the more complex, multi-step syntheses required for analogs bearing additional substituents on the phenyl ring (e.g., the trichloroacrylamide moiety of Pyr3, which requires a subsequent acylation step). The commercial availability of both starting materials from multiple vendors supports reliable supply chains for in-house synthesis, while the compound itself is stocked by several reputable suppliers (e.g., Aladdin Scientific, ChemImpex, Apollo Scientific) at purities typically ≥95% .

Synthesis Building_block Supply_chain

Evidence-Anchored Application Scenarios for Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 175137-38-9)


Medicinal Chemistry: Synthesis of Pyrazolylisoxazole IL-17/IFN-γ Inhibitors

This compound is the documented intermediate for the preparation of pyrazolylisoxazoles with inhibitory activity against IL-17 and IFN-γ, as specified in patent family AU-2012210489 . The 5-CF₃ regioisomer and 4-fluorophenyl substituent are structurally required for the correct connectivity in the final fused heterocycle. Laboratories pursuing IL-17 pathway modulation for autoimmune indications (psoriasis, rheumatoid arthritis, inflammatory bowel disease) should procure this specific CAS number rather than the 3-CF₃ regioisomer or 4-chloro analog, as the patented synthetic route has been validated only for the 5-CF₃-4-fluorophenyl combination.

TRPC3 Channel Pharmacology: Core Scaffold for Next-Generation Inhibitor Development

The target compound constitutes the minimal pharmacophore scaffold of the selective TRPC3 inhibitor Pyr3 (IC₅₀ = 700 nM) and its inactive hydrolysis product Pyr8 [1]. Medicinal chemistry programs aiming to replace the metabolically labile ester moiety of Pyr3 with stable bioisosteres—as exemplified by the development of JW-65 and related compounds—require the 4-fluorophenyl-5-CF₃-pyrazole-4-carboxylate scaffold as the starting point for SAR exploration [2]. The 4-chloro analog has not been characterized in the TRPC3 context and would introduce an additional variable in structure-activity relationships.

Agrochemical Intermediate: Pyrazole Carboxylate Building Block for Herbicide and Fungicide Discovery

Multiple vendor sources and patent literature describe 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates as intermediates for agrochemical development, including herbicides and fungicides . The target compound's moderate LogP (3.21 vs. 3.72 for the 4-Cl analog) and lower molecular weight (302 vs. 319) may be advantageous for agrochemical lead optimization where lower lipophilicity correlates with reduced soil persistence and bioaccumulation potential . The Beck & Wright (1987) synthetic methodology provides a reliable one-step route amenable to scale-up, making this compound a practical entry point for agrochemical discovery libraries.

Synthetic Methodology Development: Model Substrate for Regioselective Pyrazole Functionalization

The well-characterized regiochemistry of this compound (5-CF₃ confirmed by X-ray crystallography of a derivative) and its single-step synthesis make it a suitable model substrate for developing new reactions at the pyrazole C4 ester position (e.g., hydrazinolysis, aminolysis, reduction, or cross-coupling) [1][3]. The 4-fluorophenyl group provides a convenient ¹⁹F NMR handle for reaction monitoring (δ ≈ −110 to −115 ppm for aryl-F; δ ≈ −55 to −65 ppm for CF₃), which is not available with the 4-chloro analog. The electron-withdrawing effect of the 4-fluorophenyl group (σₚ = +0.06) balances ester reactivity between the more activated 4-nitro analog and the unsubstituted phenyl analog.

Quote Request

Request a Quote for Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.